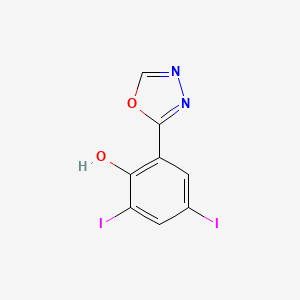

2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol

Description

Contextualization of Phenol (B47542) Derivatives in Contemporary Organic Synthesis

Phenol and its derivatives are a cornerstone of organic chemistry, serving as crucial intermediates and building blocks in the synthesis of a vast array of commercially important products. google.comwikipedia.org These compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are precursors to polymers like polycarbonates and phenolic resins, as well as pharmaceuticals such as aspirin (B1665792) and various herbicides. wikipedia.orgnih.govbritannica.com The hydroxyl group imparts unique reactivity to the aromatic ring, facilitating electrophilic substitution reactions and acting as a key functional handle for further molecular elaboration. wikipedia.orgbritannica.com In modern synthesis, phenol derivatives are employed in the creation of complex molecules with applications ranging from materials science to medicinal chemistry. google.comnih.gov

Significance of Organoiodine Compounds in Modern Chemical Transformations

Organoiodine compounds, which feature a carbon-iodine bond, are highly valuable in organic synthesis. The C-I bond is the weakest among the carbon-halogen bonds, making organoiodides excellent leaving groups in nucleophilic substitution reactions and versatile partners in a multitude of coupling reactions, such as Suzuki and Sonogashira couplings. wikipedia.org This reactivity allows for the facile introduction of various substituents onto an aromatic or aliphatic framework. Furthermore, the field of hypervalent iodine chemistry has expanded the utility of organoiodine compounds, presenting them as powerful and environmentally benign oxidizing agents for a wide range of chemical transformations. nih.gov These reagents can mediate oxidations, halogenations, and the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov The ability of the iodoarene moiety, often generated as a byproduct, to be re-integrated into the final product through tandem reactions enhances the atom economy of these processes. nih.gov

Role of 1,3,4-Oxadiazole (B1194373) Heterocycles in Advanced Chemical Research

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a prominent pharmacophore in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in hydrogen bonding with biological targets. nih.gov Derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. ijpsjournal.commdpi.comresearchgate.net The stability of the oxadiazole ring and its capacity to act as a bioisostere for ester and amide groups make it an attractive component in the design of new therapeutic agents. nih.gov In addition to their medicinal applications, 1,3,4-oxadiazoles are also explored in materials science for their potential electronic and photophysical properties.

Rationale for Investigating Hybrid Structures Containing Phenolic, Iodo, and 1,3,4-Oxadiazolyl Moieties

The strategic combination of a phenol, iodine atoms, and a 1,3,4-oxadiazole ring within a single molecule, as seen in 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol, is driven by the principle of molecular hybridization. This approach aims to create multifunctional compounds with synergistic or novel properties. doaj.orgmdpi.com

The rationale for investigating such a hybrid structure is multifaceted:

Enhanced Biological Activity: The phenolic hydroxyl group can act as a proton donor and a hydrogen bond donor/acceptor, which is crucial for antioxidant activity and interaction with biological receptors. nih.gov The 1,3,4-oxadiazole moiety is a well-established pharmacophore. nih.gov The iodine atoms can increase the lipophilicity of the molecule, potentially enhancing its membrane permeability and can also form halogen bonds, which are increasingly recognized as important non-covalent interactions in drug-receptor binding.

Versatile Synthetic Intermediate: The presence of two iodine atoms on the phenol ring provides two reactive sites for further functionalization through various cross-coupling reactions. wikipedia.org This allows for the construction of more complex molecules and chemical libraries for screening purposes. The phenolic -OH group can also be a site for derivatization.

Novel Material Properties: The combination of an electron-rich phenol ring, an electron-deficient oxadiazole ring, and heavy iodine atoms could lead to interesting photophysical or electronic properties, making such compounds candidates for applications in materials science.

Overview of Current Research Gaps Pertaining to this compound

A comprehensive search of the scientific literature reveals a significant research gap specifically concerning the compound this compound. While extensive research exists on the individual components and on related structures, such as other halogenated phenol-oxadiazole derivatives, direct studies on the synthesis, characterization, and application of this particular diiodo-substituted isomer appear to be limited or non-existent in publicly available databases. For instance, the related compound 2,6-diiodo-4-(1,3,4-oxadiazol-2-yl)phenol (B3327186) is listed in chemical supplier databases, but without associated research data. chemicalbook.com

The existing literature does describe the synthesis of various substituted phenol-oxadiazole compounds, often highlighting their antioxidant or antimicrobial properties. nih.govnih.gov However, the specific influence of the 2,4-diiodo substitution pattern on the chemical reactivity, biological activity, and material properties of the 6-(1,3,4-oxadiazol-2-yl)phenol scaffold remains an unexplored area. This gap presents a clear opportunity for future research to synthesize this novel compound, characterize its properties, and explore its potential in medicinal chemistry and materials science.

Detailed Research Findings

Given the absence of direct research on this compound, this section presents relevant findings on closely related structures to infer potential properties and synthetic strategies.

Table 1: Physicochemical Properties of Related Phenol-Oxadiazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-(1,3,4-oxadiazol-2-yl)phenol (B353445) | C₈H₆N₂O₂ | 162.15 | Not Available | uni.lusigmaaldrich.com |

| 4-(1,3,4-oxadiazol-2-yl)phenol | C₈H₆N₂O₂ | 162.15 | Not Available | uni.lu |

| 2,4-Di-tert-butyl-6-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol | C₂₂H₂₅BrN₂O₂ | 428.35 | Not Available | nih.gov |

| 2,4-Di-tert-butyl-6-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol | C₂₂H₂₅ClN₂O₂ | 384.90 | 138-140 | nih.gov |

| 2,4-Di-tert-butyl-6-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | C₂₃H₂₈N₂O₃ | 380.48 | 170-172 | nih.gov |

The synthesis of related 2-(5-aryl-1,3,4-oxadiazol-2-yl)phenol derivatives often involves the cyclization of an appropriate acylhydrazide precursor. For example, 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols have been synthesized by reacting aryl hydrazides with 3,5-di-tert-butyl-4-hydroxybenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov A plausible synthetic route to the target compound could therefore start from 2,4-diiodo-6-hydroxybenzoic acid, which would first be converted to its corresponding hydrazide, followed by reaction with an appropriate reagent to form the 1,3,4-oxadiazole ring.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diiodo-6-(1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I2N2O2/c9-4-1-5(7(13)6(10)2-4)8-12-11-3-14-8/h1-3,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSGIPCGJMOEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=NN=CO2)O)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,4 Diiodo 6 1,3,4 Oxadiazol 2 Yl Phenol

Retrosynthetic Analysis of the 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and key strategic challenges, such as regioselectivity.

The structure of this compound offers several logical points for retrosynthetic disconnection. The most prominent approach involves cleaving the bond between the phenolic ring and the 1,3,4-oxadiazole (B1194373) ring. This leads to two primary synthons: a 2,4-diiodophenol derivative with a functional group suitable for cyclization, and a precursor for the remainder of the oxadiazole ring.

A common and effective strategy for constructing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a 1,2-diacylhydrazine intermediate. nih.gov Applying this to the target molecule, the retrosynthetic pathway would involve disconnecting the oxadiazole ring itself. This identifies a key intermediate: a di-iodinated salicylic acid derivative, specifically a salicylhydrazide. This intermediate contains the phenolic portion and one of the nitrogen atoms required for the heterocycle. The remaining part of the oxadiazole can be introduced from a simple carboxylic acid or its derivative.

This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C-N and C-O bonds of the oxadiazole ring from a 1,2-diacylhydrazine precursor. This precursor is formed from 2-hydroxy-3,5-diiodobenzohydrazide and a suitable acylating agent. This is often the preferred route as it builds the sensitive oxadiazole ring in a late stage of the synthesis.

Pathway B: Disconnection between the aromatic ring and the oxadiazole ring. This implies the synthesis of a 1,3,4-oxadiazole synthon that is later attached to the di-iodinated phenol (B47542). This is generally a less common approach for this type of substitution pattern.

Achieving the correct 2,4-diiodo substitution pattern on the phenol ring is a critical challenge. The hydroxyl group (-OH) of phenol is a strongly activating, ortho, para-directing group. Therefore, direct iodination of phenol or salicylic acid must be carefully controlled to achieve the desired regiochemistry.

Several factors must be considered:

Starting Material: The choice of starting material is crucial. Beginning with salicylic acid (2-hydroxybenzoic acid) means the iodination will be directed by both the activating hydroxyl group and the deactivating, meta-directing carboxyl group. Starting with phenol allows for iodination first, followed by the introduction of the carboxyl group (or its precursor) at the 6-position.

Iodinating Reagents: Various reagents can be employed for the iodination of phenols. N-Iodosuccinimide (NIS) is a mild and often highly regioselective iodinating agent, sometimes used in conjunction with an acid catalyst like p-toluenesulfonic acid. researchgate.net Other methods include using molecular iodine (I₂) with an oxidizing agent or in the presence of a base. mdpi.comacs.org The choice of solvent and catalyst can significantly influence the outcome. For particularly active substrates like phenols, bis-iodinated products can form, which in this case is the desired outcome, although controlling the specific isomer requires careful condition optimization. acs.org

Order of Reactions: A key strategic decision is whether to perform the iodination before or after the formation of the oxadiazole ring. Iodinating the final phenol-oxadiazole molecule would be challenging. The 1,3,4-oxadiazole ring is an electron-withdrawing group, which would deactivate the phenolic ring, making electrophilic substitution (iodination) more difficult. Therefore, the most logical strategy involves preparing the di-iodinated phenolic precursor first, followed by the construction of the oxadiazole ring.

Synthesis of Key Precursors for the 1,3,4-Oxadiazole Moiety

The formation of the 1,3,4-oxadiazole ring is a cornerstone of this synthesis. The most common methods involve the cyclization of hydrazide derivatives. eurekaselect.com

Carboxylic acids are fundamental building blocks for 1,3,4-oxadiazoles. nih.govresearchgate.net Depending on the chosen synthetic route, the carboxylic acid can be the iodinated phenol component (e.g., 2-hydroxy-3,5-diiodobenzoic acid) or a simpler acylating agent used to complete the ring.

To facilitate the reaction with a hydrazide, the carboxylic acid is often converted into a more reactive derivative. Common methods include:

Acid Chlorides: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride provides the highly reactive acid chloride.

Esters: Esterification, typically by refluxing the carboxylic acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst (e.g., H₂SO₄), yields an ester. Esters are common precursors for the synthesis of hydrazides.

These activated derivatives are then used in the subsequent steps to form the necessary diacylhydrazine intermediate.

Hydrazides are pivotal intermediates in the synthesis of 1,3,4-oxadiazoles. jchemrev.comnih.gov The primary hydrazide required for the target molecule is 2-hydroxy-3,5-diiodobenzohydrazide .

The general synthesis of a hydrazide involves the reaction of a carboxylic acid ester with hydrazine hydrate (N₂H₄·H₂O), typically in an alcoholic solvent under reflux.

Table 1: General Synthesis of Acyl Hydrazides

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

Once the primary hydrazide (e.g., 2-hydroxy-3,5-diiodobenzohydrazide) is formed, it is acylated with a second carboxylic acid derivative (e.g., an acid chloride or another ester) to form a 1,2-diacylhydrazine. This intermediate is then poised for the final cyclization step. The cyclization is a dehydration reaction, often promoted by strong dehydrating agents like phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or triflic anhydride. nih.goveurekaselect.commdpi.com

Synthesis of Precursors for the Iodophenol Framework

The synthesis of the 2,4-diiodo-6-substituted phenol core can be approached from different starting materials. A plausible and efficient route starts from a commercially available substituted phenol, such as salicylic acid.

A potential synthetic pathway for the key intermediate, 2-hydroxy-3,5-diiodobenzoic acid , would involve the direct di-iodination of salicylic acid. Given that the hydroxyl group is a powerful ortho, para-director and the position para to it is blocked by the carboxyl group, iodination is expected to occur at the positions ortho to the hydroxyl group (position 6) and para to the hydroxyl group if the carboxyl were not present. With the carboxyl at position 2, the incoming electrophiles are directed to positions 3 and 5.

Alternatively, a well-established method for preparing iodophenols is through the diazotization of aminophenols followed by a Sandmeyer-type reaction with potassium iodide. orgsyn.orgwikipedia.org However, for a di-iodinated structure, direct electrophilic iodination of a phenol derivative is often more straightforward.

Table 2: Potential Iodination Methods for Phenolic Compounds

| Substrate | Reagent(s) | Conditions | Product Outcome | Reference |

|---|---|---|---|---|

| Phenols | N-Iodosuccinimide (NIS), p-TsOH | Room Temperature | Highly regioselective mono-iodination | researchgate.net |

| Phenols | I₂, H₂O₂ | Room Temperature, Water | Mixture of mono- and di-iodinated phenols | chemicalbook.com |

| Activated Arenes | NIS, FeCl₃ | Mild Conditions | Rapid and highly regioselective iodination | acs.org |

By carefully selecting the reagents and reaction conditions, one can synthesize the required 2,4-diiodo-6-functionalized phenol precursor, which can then be carried forward to construct the 1,3,4-oxadiazole ring, ultimately yielding the target compound.

Regioselective Functionalization of Phenolic Starting Materials

The synthesis commonly begins with a phenolic compound that contains a group that can be converted into the 1,3,4-oxadiazole ring. Salicylic acid (2-hydroxybenzoic acid) and its derivatives are ideal starting materials because they possess both the phenolic hydroxyl group and a carboxylic acid group at the ortho position. benthamdirect.comamrita.eduproquest.com The carboxylic acid is a key functional handle for elaboration into the oxadiazole ring.

The initial step often involves converting the carboxylic acid of the salicylic acid derivative into an ester or an acid hydrazide. For instance, reacting the salicylic acid derivative with hydrazine hydrate yields the corresponding 2-hydroxybenzohydrazide. researchgate.net This hydrazide is the direct precursor that will participate in the cyclization reaction to form the 1,3,4-oxadiazole ring. This regioselective approach ensures that the resulting oxadiazole ring is correctly positioned at the 2-position of the phenol ring.

Iodination Protocols for Phenol Systems, including Direct and Metal-Mediated Approaches

The introduction of two iodine atoms onto the phenol ring at the 4- and 6-positions (or 2- and 4-positions relative to the hydroxyl group, depending on the final compound's numbering) is a critical step. Phenols are activated aromatic systems, making them susceptible to electrophilic substitution reactions like halogenation.

Direct Iodination: Direct methods often employ molecular iodine (I₂) as the iodinating reagent. dtu.dkgoogle.com The reaction can be performed in the presence of an oxidizing agent to generate the more electrophilic iodine species (I⁺). nih.gov For phenolic compounds, the hydroxyl group is a strong ortho-, para-director. Therefore, the iodination of a phenol or a 2-substituted phenol (like a salicylic acid derivative) will preferentially occur at the positions para and ortho to the hydroxyl group. To achieve di-iodination, reaction conditions such as stoichiometry and reaction time are controlled. Reagents like N-Iodosuccinimide (NIS) in the presence of an acid catalyst such as p-toluenesulfonic acid can also be used for regioselective iodination of phenols. researchgate.net

Metal-Mediated Approaches: Metal-based and metal-free one-pot syntheses have been developed to form carbon-iodine bonds with good regioselectivity. mdpi.com Copper-catalyzed methods, for example, can facilitate the iodination of aromatic compounds under mild conditions. researchgate.net While direct iodination is often sufficient for activated phenol rings, metal-mediated protocols can offer improved control and efficiency, particularly for less reactive substrates or when high regioselectivity is crucial.

| Reagent/System | Approach | Key Features |

| I₂ / Oxidizing Agent | Direct | Generates electrophilic iodine (I⁺) for substitution. google.comnih.gov |

| N-Iodosuccinimide (NIS) / Acid | Direct | Provides a source of electrophilic iodine under acidic conditions. researchgate.net |

| ICl | Direct | A polarized interhalogen compound that acts as a source of I⁺. google.com |

| Copper(II) nitrate / I₂ | Metal-Catalyzed | Achieves aerobic oxyiodination with high selectivity for the para-position. researchgate.net |

Annulation Reactions for the 1,3,4-Oxadiazole Ring System

The formation of the 1,3,4-oxadiazole ring, known as annulation, is a cornerstone of the synthesis. This typically involves the cyclization of a linear precursor, most commonly a 1,2-diacylhydrazine or an N-acylhydrazone.

Cyclodehydration Methodologies via Phosphoryl Chloride (POCl₃) and Related Reagents

One of the most prevalent methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This reaction is commonly achieved using strong dehydrating agents.

Phosphoryl chloride (POCl₃) is a widely used and effective reagent for this transformation. mdpi.comoaji.net The synthesis pathway involves first reacting a hydrazide (like the 2-hydroxybenzohydrazide mentioned earlier) with a carboxylic acid or acid chloride to form a 1,2-diacylhydrazine intermediate. This intermediate is then heated in the presence of POCl₃, which facilitates the removal of a water molecule, leading to the closure of the 1,3,4-oxadiazole ring. nih.gov Other reagents that can be used for this cyclodehydration include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. mdpi.comopenmedicinalchemistryjournal.com

| Dehydrating Agent | Substrate | Key Advantages |

| Phosphoryl Chloride (POCl₃) | 1,2-Diacylhydrazine | Highly effective, widely used, and reliable. nih.govoaji.net |

| Polyphosphoric Acid (PPA) | 1,2-Diacylhydrazine | Strong dehydrating agent, often used at high temperatures. mdpi.comopenmedicinalchemistryjournal.com |

| Thionyl Chloride (SOCl₂) | 1,2-Diacylhydrazine | Another common and effective cyclodehydrating agent. mdpi.comoaji.net |

| Triflic Anhydride | 1,2-Diacylhydrazine | Provides a safer alternative to POCl₃ with high yields. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

Oxidative Cyclization Strategies Involving Iodine

An alternative and elegant strategy for forming the 1,3,4-oxadiazole ring is through the oxidative cyclization of N-acylhydrazones. N-acylhydrazones are readily prepared by the condensation of an acid hydrazide with an aldehyde.

Molecular iodine (I₂) has been shown to be an effective reagent for mediating this transformation in a transition-metal-free process. acs.orgnih.gov The reaction typically proceeds in the presence of a base, such as potassium carbonate. organic-chemistry.org This method involves the oxidation of the acylhydrazone, which facilitates the intramolecular cyclization and subsequent elimination to form the stable aromatic 1,3,4-oxadiazole ring. acs.orgorganic-chemistry.org Hypervalent iodine reagents can also be employed for the oxidative cyclization of N-acylhydrazones to afford 1,3,4-oxadiazoles. acs.org Other oxidizing systems used for this purpose include N-chlorosuccinimide/DBU and Dess-Martin periodinane (DMP). nih.govopenmedicinalchemistryjournal.com

One-Pot Synthetic Procedures

To improve synthetic efficiency, reduce waste, and simplify purification, one-pot procedures have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. rsc.orgacs.org These methods combine multiple reaction steps into a single reaction vessel without the isolation of intermediates.

For example, a one-pot synthesis can involve the reaction of a carboxylic acid with a hydrazide, followed by in-situ cyclization. nih.gov Some protocols achieve the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides in a one-pot, two-stage process. nih.govacs.org These streamlined approaches are highly valuable in medicinal chemistry for rapidly generating libraries of oxadiazole derivatives. nih.gov

Late-Stage Functionalization and Coupling Methodologies

The iodine atoms on the this compound molecule are not merely static decorations; they serve as versatile synthetic handles for further modification. Aryl iodides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions. organic-chemistry.org This allows for "late-stage functionalization," where the core structure is built first, and then diverse functionalities are introduced at the end of the synthesis. nih.gov

This strategy enables the connection of various other molecular fragments to the diiodophenol core. Common cross-coupling reactions applicable here include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. acs.org

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

These coupling reactions significantly expand the chemical space accessible from the diiodinated precursor, allowing for the synthesis of a vast array of complex derivatives. The ability to perform regioselective couplings, potentially reacting one iodine atom selectively over the other, adds another layer of synthetic utility. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Oxadiazole Bond Formation

Transition metal-catalyzed reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of synthesizing this compound, these methods could theoretically be employed to forge the bond between the phenolic ring and the oxadiazole moiety. One potential strategy involves the C-H functionalization of a pre-formed 1,3,4-oxadiazole ring. This modern approach avoids the pre-functionalization of the heterocyclic starting material. mdpi.com

For instance, a palladium or copper-catalyzed direct C-H arylation could couple a simple 1,3,4-oxadiazole with a suitable 1,3-diiodo-2-halophenol derivative. Research into the C-H functionalization of azoles has shown that such transformations are feasible, though the regioselectivity on the phenol ring would be a critical challenge to control. mdpi.comacs.org

Alternatively, a more traditional cross-coupling approach could be envisioned, as detailed in the table below.

| Coupling Reaction | Oxadiazole Precursor | Phenol Precursor | Catalyst/Conditions | Potential Challenges |

| Suzuki Coupling | 2-Bromo-1,3,4-oxadiazole | 2,4-Diiodo-6-hydroxyphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Synthesis and stability of the boronic acid precursor. |

| Stille Coupling | 2-(Tributylstannyl)-1,3,4-oxadiazole | 1-Bromo-2,4-diiodo-6-phenol | Pd catalyst | Toxicity of organotin reagents. |

| Heck-type Coupling | 1,3,4-Oxadiazole | 1-Bromo-2,4-diiodo-6-phenol | Pd(OAc)₂, oxidant | C-H activation of the oxadiazole at the desired position. |

These transition-metal-catalyzed methods offer synthetic flexibility but may require multi-step preparations of the necessary precursors and careful optimization to manage the reactivity of the multiple halogen substituents.

Other Selective Functionalization Approaches

The most common and often more direct methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. mdpi.comorganic-chemistry.org A plausible and highly convergent synthetic route for this compound would begin with a readily available, appropriately substituted precursor such as 3,5-diiodosalicylic acid. google.comgoogle.comdrugfuture.comorgsyn.org

The proposed synthetic pathway is as follows:

Hydrazide Formation: 3,5-diiodosalicylic acid is first converted to its corresponding ester (e.g., methyl 3,5-diiodosalicylate) followed by reaction with hydrazine hydrate. This standard procedure, known as hydrazinolysis, yields 3,5-diiodosalicylhydrazide. nih.gov

Cyclization to form the 1,3,4-Oxadiazole Ring: The resulting salicylhydrazide is then cyclized. To obtain the target compound, which is unsubstituted at the 5-position of the oxadiazole ring, the hydrazide can be reacted with an orthoester, such as triethyl orthoformate, often in the presence of an acid catalyst. semanticscholar.org This reaction proceeds through a hydrazone intermediate which then undergoes dehydrative cyclization.

An alternative and widely used method for ring closure involves reacting the acid hydrazide with a dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). mdpi.comnih.gov These harsh reagents are effective but must be used with care, particularly given the presence of the phenolic hydroxyl group which could undergo side reactions. For instance, reacting 3,5-diiodosalicylhydrazide with POCl₃ would likely lead to the formation of the target oxadiazole. mdpi.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The yield of the final product is critically dependent on the conditions of the cyclization step. Optimization of parameters such as the choice of cyclodehydrating agent, solvent, temperature, and reaction time is essential for an efficient synthesis. researchgate.netmdpi.com Based on literature for analogous 1,3,4-oxadiazole syntheses, a systematic study could be performed to determine the optimal conditions.

Below is a theoretical data table outlining potential optimization parameters for the cyclization of 3,5-diiodosalicylhydrazide.

| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Theoretical Outcome |

| 1 | POCl₃ (excess) | None (neat) | Reflux | 3-5 | High conversion, potential for side reactions (e.g., chlorination of phenol). mdpi.comnih.gov |

| 2 | P₂O₅ | Toluene | Reflux | 6-8 | Good yield, requires high temperature. nih.gov |

| 3 | SOCl₂ | Dichloromethane | Reflux | 4-6 | Effective dehydration, generates HCl and SO₂. |

| 4 | Triethyl Orthoformate | Ethanol (B145695) | Reflux | 8-12 | Milder conditions, suitable for forming the unsubstituted oxadiazole. semanticscholar.org |

| 5 | TBTU / DIEA | DMF | 50 | 2-4 | Mild, modern coupling reagent for cyclodesulfurization if starting from a thiosemicarbazide precursor. luxembourg-bio.com |

| 6 | Iodine / K₂CO₃ | DMSO | 100 | 1-2 | Oxidative cyclization conditions, typically used for N-acylhydrazone precursors. organic-chemistry.org |

| 7 | Microwave Irradiation | POCl₃ / Clay | 160 W | 5-10 min | Rapid synthesis, solvent-free or reduced solvent conditions. mdpi.com |

The choice of method would involve a trade-off between reaction efficiency, harshness of conditions, and compatibility with the sensitive functional groups on the starting material.

Chromatographic and Crystallization Techniques for Product Isolation and Purification

Following the synthesis, the isolation and purification of this compound are critical to obtaining a high-purity final product. The typical workup procedure for reactions involving dehydrating agents like POCl₃ involves carefully quenching the reaction mixture with crushed ice and neutralizing with a base (e.g., sodium bicarbonate) to precipitate the crude product. nih.gov

Further purification is generally achieved through recrystallization or column chromatography.

| Purification Technique | Description | Typical Solvents/Mobile Phases |

| Recrystallization | The crude solid is dissolved in a minimum amount of a hot solvent, and the solution is allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. | Ethanol, Methanol, Ethyl Acetate, DMF/Water mixtures, Chloroform/Ethanol. nih.govjmchemsci.com |

| Column Chromatography | The crude product is adsorbed onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system (mobile phase) of increasing polarity. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. | Hexane/Ethyl Acetate gradients are commonly used for separating moderately polar organic compounds. nih.govresearchgate.net |

The choice of purification method depends on the scale of the reaction and the nature of the impurities. For high purity, a combination of both techniques, such as initial purification by column chromatography followed by final recrystallization, is often employed. nih.gov The identity and purity of the final product would be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Diiodo 6 1,3,4 Oxadiazol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution and the solid state.

One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol is expected to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the proton on the oxadiazole ring. The chemical shifts are influenced by the electronic effects of the iodine atoms and the hydroxyl group on the phenyl ring. The deshielding effect of the iodine atoms and the oxadiazole ring, combined with the electron-donating nature of the hydroxyl group, would result in specific chemical shift values. The two aromatic protons on the phenyl ring are expected to appear as doublets due to ortho-coupling. The phenolic -OH proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The proton on the 1,3,4-oxadiazole (B1194373) ring typically appears at a downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons of the 1,3,4-oxadiazole ring are expected to resonate at characteristic downfield positions, typically in the range of 150-165 ppm. researchgate.net The carbon atoms of the di-iodinated phenyl ring will show distinct signals, with the carbons bearing the iodine atoms exhibiting significantly shifted resonances due to the heavy atom effect. The carbon attached to the hydroxyl group will also have a characteristic chemical shift.

A predicted summary of the ¹H and ¹³C NMR chemical shifts is presented in the interactive table below, based on data from analogous compounds. acs.orgeurekajournals.comnih.gov

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | 8.0 - 8.2 | 140 - 142 |

| Aromatic CH (position 5) | 7.8 - 8.0 | 130 - 132 |

| Phenolic OH | 9.0 - 11.0 (broad singlet) | - |

| Oxadiazole CH | 8.5 - 9.0 | 155 - 158 |

| C-I (position 2) | - | 90 - 95 |

| C-I (position 4) | - | 95 - 100 |

| C-OH (position 1) | - | 150 - 155 |

| C-Oxadiazole (position 6) | - | 120 - 125 |

| Oxadiazole C=N | - | 160 - 165 |

To confirm the structural assignments and elucidate the connectivity of atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, primarily confirming the ortho-coupling between the two aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the phenyl and oxadiazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the phenyl ring, the hydroxyl group, and the oxadiazole ring. For instance, correlations would be expected between the aromatic protons and the carbons of the oxadiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This would be particularly useful to confirm the spatial relationship between the proton on the oxadiazole ring and the adjacent aromatic proton.

Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For This compound , ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group in the solid state. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for the analysis of polar and semi-polar organic molecules like the title compound. nih.govyoutube.comyoutube.com

ESI: This technique is well-suited for polar compounds and would likely produce a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode due to the acidic phenolic proton. In positive ion mode, the protonated molecule [M+H]⁺ might also be observed. nih.gov

APCI: APCI is generally used for less polar compounds but can also be effective for phenols. It may result in similar ionization products as ESI. youtube.comresearchgate.net

Tandem mass spectrometry (MS/MS) experiments on the molecular ion would reveal characteristic fragmentation patterns, providing further structural confirmation. Key expected fragmentations for This compound would include:

Loss of Iodine: A very common fragmentation pathway for iodo-aromatic compounds is the loss of an iodine atom or an iodine radical. researchgate.netresearchgate.netdocbrown.info

Cleavage of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can undergo characteristic cleavage, leading to fragments corresponding to the phenyl and oxadiazole moieties.

Loss of Small Molecules: Neutral losses of molecules such as CO, N₂, and HCN are also plausible fragmentation pathways from the heterocyclic ring. youtube.comwhitman.edu

A predicted HRMS fragmentation table is provided below.

Interactive Data Table: Predicted HRMS Fragmentation

| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |

| 441.8648 | [C₈H₃I₂N₂O₂]⁻ | [M-H]⁻ |

| 314.9479 | [C₈H₃IN₂O₂]⁻ | [M-H-I]⁻ |

| 188.0310 | [C₈H₄N₂O₂]⁺ | [M-2I]⁺ |

| 160.0324 | [C₇H₄N₂O]⁺ | Loss of CO from [C₈H₄N₂O₂]⁺ |

| 127.0031 | [I]⁺ | Iodine cation |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Single-crystal X-ray diffraction studies on 1,3,4-oxadiazole derivatives reveal a nearly planar geometry for the central oxadiazole ring. researchgate.netresearchgate.net The bond lengths within the oxadiazole ring are consistent with its aromatic character, showing values intermediate between single and double bonds. For instance, in 5-phenyl-1,3,4-oxadiazol-2-amine (B156248), the C-O bond lengths are approximately 1.36-1.37 Å, and the C=N bond lengths are around 1.28-1.29 Å. researchgate.net The N-N bond length within the ring is about 1.41 Å. researchgate.net

The phenyl and other substituent rings attached to the oxadiazole core are typically inclined at a small dihedral angle to the plane of the oxadiazole ring. In the case of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the phenyl and tolyl rings are inclined to the oxadiazole ring by 3.8° and 8.3°, respectively. researchgate.netnih.gov This slight twist is a common feature in such bi-aryl systems. The planarity of the heterocyclic moiety is confirmed by the small torsion angle of the bonds within the ring, for example, the C7—N1—N2—C8 torsion angle in 5-phenyl-1,3,4-oxadiazol-2-amine is a mere 0.2°. researchgate.net

Below are representative tables of bond lengths and angles for a substituted 1,3,4-oxadiazole.

Table 1: Selected Bond Lengths for a Representative 1,3,4-Oxadiazole Derivative

| Bond | Length (Å) |

|---|---|

| O1-C7 | 1.369 (2) |

| O1-C8 | 1.364 (3) |

| N1-N2 | 1.413 (3) |

| N1-C7 | 1.285 (3) |

| N2-C8 | 1.289 (3) |

| C8-N3 | 1.328 (3) |

Data derived from a study on 5-Phenyl-1,3,4-oxadiazol-2-amine. researchgate.net

Table 2: Selected Bond Angles for a Representative 1,3,4-Oxadiazole Derivative

| Atoms | Angle (°) |

|---|---|

| C7-N1-N2 | 106.97 (18) |

| C8-N2-N1 | 105.75 (19) |

| C7-O1-C8 | Not provided |

Data derived from a study on 5-Phenyl-1,3,4-oxadiazol-2-amine. researchgate.net

Table 3: Selected Torsional Angles for a Representative 1,3,4-Oxadiazole Derivative

| Atoms | Angle (°) |

|---|---|

| C7-N1-N2-C8 | 0.2 (3) |

Data derived from a study on 5-Phenyl-1,3,4-oxadiazol-2-amine. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing Analysis

The solid-state packing of 1,3,4-oxadiazole derivatives is governed by a variety of non-covalent interactions. These include conventional hydrogen bonds, as well as weaker interactions like C-H···N, C-H···π, and π-π stacking interactions. researchgate.netrsc.org In the crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine, molecules are linked by N-H···N hydrogen bonds, forming double-stranded chains. researchgate.net

In 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the near-planar molecules pack in a parallel fashion, leading to π-π stacking along the crystallographic b-axis with centroid-centroid distances of approximately 3.63 Å and 3.72 Å. researchgate.net Additionally, C-H···π interactions are observed where a methyl hydrogen atom of a tolyl group interacts with the π-system of an adjacent tolyl ring. researchgate.net These interactions contribute to the formation of a crossed herringbone packing motif. researchgate.net Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts, with red spots on the d_norm surface indicating close contacts. nih.gov

Characterization of Supramolecular Assembly in the Solid State

The interplay of the aforementioned intermolecular interactions leads to the formation of well-defined supramolecular assemblies. In many 1,3,4-oxadiazole derivatives, the molecules self-assemble into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. For instance, the N-H···N hydrogen bonds in 5-phenyl-1,3,4-oxadiazol-2-amine lead to the formation of one-dimensional chains which are further organized into a two-dimensional structure. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. These two techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different.

Analysis of Characteristic Absorption and Scattering Bands

The vibrational spectra of 1,3,4-oxadiazole derivatives exhibit characteristic bands that can be assigned to specific functional groups and vibrational modes of the molecule. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. ajchem-a.com For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), these bands appear in the range of 3045-3085 cm⁻¹. ajchem-a.com

The in-plane C-H bending vibrations for the aromatic rings are found at lower frequencies, generally between 1000 cm⁻¹ and 1500 cm⁻¹. ajchem-a.com Out-of-plane C-H bending vibrations for the aryl rings are observed at even lower wavenumbers, typically below 1000 cm⁻¹. ajchem-a.com The stretching vibrations of the C=N bond within the oxadiazole ring are typically found around 1625 cm⁻¹. nanobioletters.com The C-O stretching within the ether linkage of some derivatives can be seen around 1090 cm⁻¹. nanobioletters.com

Table 4: Characteristic Vibrational Frequencies for a Representative 1,3,4-Oxadiazole Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) (IR) |

|---|---|

| Aromatic C-H Stretching | 3059 |

| C=N Stretching | 1625 |

| Aromatic C=C Stretching | 1616 |

| In-plane Aromatic C-H Bending | 1481, 1409, 1278, 1149, 1076, 1014 |

| Out-of-plane Aromatic C-H Bending | 964, 835, 775, 692 |

Data derived from studies on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and other derivatives. ajchem-a.comnanobioletters.com

Correlation of Experimental and Computationally Predicted Vibrational Frequencies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are frequently employed to predict the vibrational frequencies of molecules. ajchem-a.comnih.gov These theoretical calculations provide a basis for the assignment of the experimentally observed IR and Raman bands. The calculated frequencies are often scaled by an empirical factor to improve the agreement with experimental data. ajchem-a.com

For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory show good correlation with the experimental vibrational frequencies. ajchem-a.com For example, an experimental IR band at 3059 cm⁻¹ is in good agreement with a calculated frequency of 3055 cm⁻¹ for the C-H stretching vibration. ajchem-a.com Similarly, in-plane and out-of-plane C-H bending vibrations show good correlation between experimental and computed values. ajchem-a.com This synergy between experimental and computational methods allows for a comprehensive understanding of the vibrational properties of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

The electronic structure and photophysical properties of this compound are critical to understanding its potential applications. UV-Vis absorption and fluorescence spectroscopy are powerful techniques to probe the electronic transitions and the influence of the molecular environment on its excited states.

Analysis of Electronic Transitions and Extinction Coefficients

The electronic absorption spectrum of 1,3,4-oxadiazole derivatives is generally characterized by transitions occurring within the aromatic and heterocyclic ring systems. For compounds containing a phenolic moiety, intramolecular charge transfer (ICT) from the electron-donating phenol (B47542) to the electron-accepting oxadiazole ring can also play a significant role.

In a broader context, studies on various selenylated-oxadiazoles have shown absorption bands between 270 and 329 nm, which are attributed to a combination of n→π* and π→π* transitions. nih.gov Similarly, other complex oxadiazole-based fluorophores exhibit intense absorption maxima around 300 nm. nih.gov These transitions are typically localized on the π-conjugated system of the molecule. ijopaar.com The presence of electron-donating and electron-withdrawing groups can significantly influence the energy of these transitions.

While specific experimental data for this compound is not available in the reviewed literature, a hypothetical analysis based on its structure suggests that the UV-Vis spectrum would exhibit characteristic bands. The π→π* transitions of the phenyl and oxadiazole rings are expected, and an ICT band from the phenolic hydroxyl group to the oxadiazole ring would likely be observed. The iodine substituents may also influence the electronic transitions through the heavy-atom effect.

Table 1: Hypothetical Electronic Absorption Data for this compound This table is for illustrative purposes, as specific experimental data is not available.

| Transition Type | Expected λmax (nm) | Plausible Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| π→π* (Oxadiazole) | ~250-280 | ~10,000 - 20,000 |

| π→π* (Phenyl) | ~270-300 | ~5,000 - 15,000 |

Fluorescence in such compounds typically arises from the de-excitation of the first singlet excited state (S₁) to the ground state (S₀). Many 1,3,4-oxadiazole derivatives are known to be fluorescent. researchgate.net For instance, certain selenylated-oxadiazoles display intense blue emission between 325–380 nm. nih.gov The fluorescence properties, including quantum yield and lifetime, would be intrinsically linked to the nature of the lowest energy absorption band and the efficiency of the radiative decay process.

Investigation of Solvatochromic Effects on Electronic Spectra

Solvatochromism, the change in the absorption or emission spectral position with solvent polarity, provides valuable insights into the electronic distribution in the ground and excited states of a molecule. The effect is dependent on the change in the dipole moment of the molecule upon electronic transition.

For related 1,3,4-oxadiazole chromophores, computational studies using models like the polarizable continuum model (IEF-PCM) have been employed to explore the effects of solvation on both ground and excited states. ijopaar.com Generally, if a molecule becomes more polar in the excited state, a bathochromic (red) shift is observed in the absorption spectrum with increasing solvent polarity. Conversely, a hypsochromic (blue) shift suggests a less polar excited state.

In the case of this compound, the presence of the phenolic hydroxyl group and the nitrogen and oxygen atoms in the oxadiazole ring allows for potential hydrogen bonding interactions with protic solvents. The intramolecular charge transfer character of the low-energy transition would likely lead to a significant change in the dipole moment upon excitation. Therefore, a pronounced solvatochromic shift in both the absorption and emission spectra would be anticipated.

Table 2: Hypothetical Solvatochromic Data for this compound This table illustrates the expected trend, as specific experimental data is not available.

| Solvent | Polarity (Dielectric Constant) | Expected Absorption λmax (nm) | Expected Emission λmax (nm) |

|---|---|---|---|

| Hexane | 1.88 | Shorter Wavelength | Shorter Wavelength |

| Dichloromethane | 8.93 | Intermediate Wavelength | Intermediate Wavelength |

| Acetonitrile (B52724) | 37.5 | Longer Wavelength | Longer Wavelength |

Observing the behavior in a range of solvents with varying polarity and hydrogen bonding capability would allow for the construction of Lippert-Mataga plots, which can be used to estimate the change in dipole moment upon excitation. This information is crucial for designing molecules for specific applications, such as sensors or optoelectronic devices. nih.gov

Chemical Reactivity and Derivatization Studies of 2,4 Diiodo 6 1,3,4 Oxadiazol 2 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol is a prime site for various chemical modifications, including alkylation, acylation, and ether and ester formation. These reactions are fundamental in altering the molecule's polarity, solubility, and biological activity.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation of phenols are well-established transformations that introduce alkyl or acyl groups to the phenolic oxygen. In the case of this compound, these reactions can be readily achieved under standard conditions.

O-Alkylation typically involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent, such as an alkyl halide. Common bases used for this purpose include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. The choice of base and solvent can influence the reaction's efficiency. For instance, the use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction by solvating the cation of the base and enhancing the nucleophilicity of the phenoxide.

O-Acylation introduces an acyl group to the phenolic oxygen, forming an ester. This can be accomplished using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These reactions are generally high-yielding and proceed under mild conditions.

| Reagent Class | Example Reagent | Product Type | Typical Conditions |

| Alkyl Halide | Methyl Iodide | O-Alkylated Phenol (B47542) | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| Acid Chloride | Acetyl Chloride | O-Acylated Phenol | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) |

| Acid Anhydride | Acetic Anhydride | O-Acylated Phenol | Base (e.g., Pyridine) or Acid Catalyst |

Formation of Phenol-Based Ethers and Esters

The O-alkylation and O-acylation reactions described above directly lead to the formation of phenol-based ethers and esters, respectively. These derivatives often exhibit distinct physical and biological properties compared to the parent phenol.

Phenol-based ethers are synthesized through reactions like the Williamson ether synthesis, where the phenoxide of this compound acts as a nucleophile, displacing a halide from an alkyl halide. This method is highly versatile for preparing a wide range of ethers.

Phenol-based esters are readily prepared by reacting the phenol with carboxylic acids, acid chlorides, or anhydrides. The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a common method, although the use of more reactive acylating agents like acid chlorides is often preferred for higher yields.

Hydrogen Bonding Interactions and Acidity Studies of the Phenol

The phenolic hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding. In this compound, intramolecular hydrogen bonding may occur between the hydroxyl proton and a nitrogen atom of the adjacent 1,3,4-oxadiazole (B1194373) ring. This interaction can influence the compound's conformation and its chemical and physical properties.

The acidity of the phenolic proton is a key characteristic. The pKa value of a phenol is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of the phenol by stabilizing the resulting phenoxide anion through inductive or resonance effects. In this compound, the two iodine atoms and the 1,3,4-oxadiazole ring are expected to be electron-withdrawing, thus increasing the acidity of the phenol compared to unsubstituted phenol. The stability of the phenoxide ion is enhanced by the delocalization of the negative charge onto these electron-withdrawing substituents. orgsyn.org

Transformations at the Iodine Substituents

The two iodine atoms on the aromatic ring of this compound serve as versatile handles for carbon-carbon bond formation and other substitution reactions. The high reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions makes it a valuable site for molecular elaboration.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds. The diiodo-substituted phenol is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

The Negishi reaction couples the aryl iodide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org

A key aspect of these reactions with a diiodo-substituted compound is the potential for selective mono- or di-substitution by carefully controlling the reaction conditions, such as the stoichiometry of the coupling partner and the reaction time. The iodine at the 4-position is generally more reactive than the sterically hindered iodine at the 2-position, which can allow for regioselective functionalization.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst + Base | Biaryl or Aryl-Alkene/Alkyne |

| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | Aryl-Alkyne |

| Negishi | Organozinc Reagent | Nickel or Palladium Catalyst | Biaryl or Aryl-Alkyl/Alkene/Alkyne |

Nucleophilic Aromatic Substitution (SNAr) at Iodinated Positions

While nucleophilic aromatic substitution (SNAr) is less common for aryl halides compared to electrophilic substitution, it can occur under specific conditions, particularly when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.org In this compound, the 1,3,4-oxadiazole ring acts as an electron-withdrawing group. This, combined with the presence of the iodine atoms, could potentially facilitate SNAr reactions with strong nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. libretexts.org The success of SNAr reactions on this substrate would depend on the strength of the nucleophile and the reaction conditions, such as temperature and solvent.

Reductive Dehalogenation Pathways

The presence of two iodine atoms on the phenolic ring makes reductive dehalogenation a key potential transformation for this compound. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making its cleavage relatively facile under various reductive conditions. This allows for the selective or complete removal of iodine atoms, yielding mono-iodinated or fully de-iodinated phenolic oxadiazoles (B1248032).

Potential pathways for this transformation include:

Catalytic Hydrogenation: This is a classic method for dehalogenation. Using a metal catalyst such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) can effectively replace the iodine atoms with hydrogen. The reaction conditions can potentially be tuned to achieve selective removal of one iodine atom over the other, although this can be challenging.

Radical-Mediated Dehalogenation: Carbon-centered radicals have been shown to dehalogenate iodophenols in aqueous solutions. nih.gov For instance, radicals generated from ethanol (B145695) or methanol, in the presence of bicarbonate, can induce a chain reaction leading to the removal of iodide. nih.gov This method offers a pathway under milder, non-pressurized conditions compared to catalytic hydrogenation.

Microbial Dehalogenation: Certain microorganisms have demonstrated the ability to perform reductive dehalogenation on chlorinated nitroaromatic compounds under aerobic conditions. nih.gov It is conceivable that specific bacterial strains could be identified or engineered to mediate the de-iodination of the title compound.

The stepwise removal of iodine would first likely yield 2-Iodo-6-(1,3,4-oxadiazol-2-yl)phenol and 4-Iodo-6-(1,3,4-oxadiazol-2-yl)phenol, followed by the final product, 2-(1,3,4-Oxadiazol-2-yl)phenol (B353445).

Table 1: Predicted Reductive Dehalogenation Reactions

| Reagent/System | Predicted Product(s) | General Conditions |

|---|---|---|

| H₂, Pd/C | 2-(1,3,4-Oxadiazol-2-yl)phenol | Pressurized H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) |

| HCOONH₄, Pd/C | 2-(1,3,4-Oxadiazol-2-yl)phenol | Transfer hydrogenation, reflux in alcohol |

| *CH(CH₃)OH / HCO₃⁻ | Mixture of mono- and di-deiodinated products | Aqueous ethanol, radical initiator (e.g., gamma-radiolysis) nih.gov |

Reactivity of the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is an aromatic, five-membered heterocycle characterized by its electron-deficient nature. This is due to the presence of one oxygen and two nitrogen atoms, which are more electronegative than carbon. chemicalbook.com This electronic property dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic and Nucleophilic Attack on the Heterocycle

The 1,3,4-oxadiazole ring's electron deficiency makes it generally resistant to electrophilic substitution at its carbon atoms (C2 and C5). chemicalbook.comrroij.comglobalresearchonline.net The electron-withdrawing effect of the "pyridine-type" nitrogen atoms significantly deactivates these positions. globalresearchonline.net However, electrophilic attack can occur at the electron-rich nitrogen atoms, particularly when the ring is substituted with electron-donating groups. rroij.comglobalresearchonline.net

Conversely, the low electron density at the carbon atoms makes them susceptible to nucleophilic attack . rroij.com This is a primary mode of reactivity for the 1,3,4-oxadiazole scaffold. Such attacks can lead to several outcomes:

Nucleophilic Aromatic Substitution (SₙAr): If a suitable leaving group is present on a carbon atom of the oxadiazole ring (e.g., a halogen), it can be displaced by a nucleophile. globalresearchonline.netmdpi.com

Ring Cleavage: Often, nucleophilic attack on the oxadiazole carbon is followed by cleavage of the heterocyclic ring. chemicalbook.comthieme-connect.de This sensitivity to nucleophiles, especially under acidic or basic conditions, can limit the types of reactions that can be performed on substituents without affecting the ring itself. rroij.com

Ring-Opening and Rearrangement Reactions

The stability of the 1,3,4-oxadiazole ring is significant, but it is not immune to reactions that lead to its cleavage or rearrangement, typically initiated by nucleophilic attack or harsh thermal/photochemical conditions. rroij.com

Hydrolytic Cleavage: Under strong acidic or basic conditions, the oxadiazole ring can undergo hydrolysis. This process involves nucleophilic attack by water or hydroxide ions, leading to ring opening and the formation of acylhydrazide derivatives.

Rearrangements: While more common in less aromatic isomers like 1,2,4-oxadiazoles researchgate.netresearchgate.net, rearrangement reactions can occur. For instance, treatment of certain 1,3,4-oxadiazol-2(3H)-ones with amines can lead to ring transformations, yielding different heterocyclic systems like imidazolidinediones. acs.org

Coordination Chemistry Involving the Oxadiazole Nitrogen Atoms

The lone pairs of electrons on the two nitrogen atoms of the 1,3,4-oxadiazole ring allow it to function as an effective bidentate or monodentate ligand in coordination chemistry. nih.govresearchgate.netedu.krd These nitrogen atoms can coordinate with a wide variety of metal ions, especially transition metals, to form stable metal complexes and coordination polymers. nih.govdntb.gov.ua

Examples of metals that form complexes with 1,3,4-oxadiazole ligands include:

Silver(I) nih.gov

Ruthenium(II) nih.gov

Palladium(II) and Platinum(II) researchgate.net

Nickel(II), Cobalt(II), and Zinc(II) uomustansiriyah.edu.iq

The coordination can enhance or modify the intrinsic properties of the oxadiazole ligand, leading to applications in areas such as catalysis, materials science (e.g., sensors), and medicinal chemistry. nih.govresearchgate.net For the title compound, the nitrogen atoms provide a coordination site, while the phenolic hydroxyl could also participate in metal binding after deprotonation.

Electrophilic Aromatic Substitution on the Phenol Ring

The phenolic ring of this compound is heavily substituted, which significantly influences its susceptibility to further electrophilic aromatic substitution (SₑAr). The directing effects of the existing substituents must be considered:

-OH (Hydroxyl): A powerful activating group and ortho-, para-director.

-I (Iodo): Deactivating due to its inductive effect but ortho-, para-directing.

-Oxadiazole: A deactivating group due to its electron-withdrawing nature.

The only unsubstituted positions on the ring are C3 and C5. The powerful activating effect of the hydroxyl group at C1 directs incoming electrophiles to its ortho (C6, blocked; C2, blocked) and para (C4, blocked) positions. However, it also activates the entire ring. The iodine at C2 directs to C3 (meta) and C5 (para). The iodine at C4 directs to C3 (ortho) and C5 (ortho).

Considering these effects, any potential electrophilic attack would be directed to the C3 and C5 positions. However, the cumulative deactivating effects of the two iodine atoms and the oxadiazole ring, combined with significant steric hindrance, would make further substitution challenging. Standard SₑAr reactions like nitration, halogenation, or Friedel-Crafts reactions would likely require harsh conditions and may result in low yields or decomposition. researchgate.netdalalinstitute.commasterorganicchemistry.com

Multi-Step Synthetic Sequences Utilizing this compound as a Modular Building Block

The title compound is a versatile scaffold for constructing more complex molecules due to its multiple distinct reactive sites. It can serve as a modular building block where each functional group can be addressed in a stepwise fashion.

Table 2: Hypothetical Synthetic Transformations

| Reactive Site | Reaction Type | Reagents | Potential Product Class |

|---|---|---|---|

| C-I bonds | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Di-aryl substituted phenol-oxadiazoles |

| C-I bonds | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Di-alkynyl substituted phenol-oxadiazoles |

| C-I bonds | Heck Coupling | Alkene, Pd catalyst, base | Di-alkenyl substituted phenol-oxadiazoles |

| Phenolic -OH | Williamson Ether Synthesis | Alkyl halide, base (e.g., K₂CO₃) | Phenolic ether derivatives |

| Phenolic -OH | Esterification | Acyl chloride or anhydride, base | Phenolic ester derivatives |

A hypothetical synthetic sequence could involve:

Selective Cross-Coupling: Utilizing the differential reactivity of the C2-I and C4-I bonds (if any) or performing a double cross-coupling reaction to attach new aryl or alkyl groups. Arylation reactions are common in the synthesis of complex oxadiazole derivatives. proquest.comresearchgate.netmdpi.com

Modification of the Phenolic Group: The resulting product could then have its phenolic hydroxyl group converted into an ether or ester to modify its solubility, polarity, and biological activity.

Coordination: The final molecule, now bearing new substituents, could be used as a complex ligand for metal ions via the oxadiazole nitrogens, creating novel organometallic compounds.

This modular approach allows for the systematic construction of a library of diverse compounds starting from the single precursor, this compound, highlighting its value in synthetic and medicinal chemistry. nih.govnih.govnih.gov

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic investigations into the key reactions of this compound are currently limited in publicly available scientific literature. However, by examining the reactivity of its core components—the di-iodinated phenol ring and the 1,3,4-oxadiazole moiety—we can infer potential reaction pathways and mechanistic features.

The reactivity of the phenolic component is significantly influenced by the presence of two iodine atoms and a hydroxyl group. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, proceeding via the formation of a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.comwikipedia.org Conversely, the iodine atoms are deactivating yet ortho-, para-directing. wikipedia.org The interplay of these electronic effects dictates the regioselectivity of further substitutions on the phenyl ring.

The 1,3,4-oxadiazole ring is an electron-withdrawing heterocycle. mdpi.com Electrophilic substitution on the oxadiazole ring itself is generally difficult due to the reduced electron density on the carbon atoms, caused by the electron-withdrawing nature of the nitrogen atoms. derpharmachemica.com Nucleophilic attack on the carbon atoms of the oxadiazole ring is more likely, potentially leading to ring-opening or substitution of suitable leaving groups. derpharmachemica.comnih.gov

Inferred Mechanistic Aspects:

Electrophilic Aromatic Substitution: For reactions involving electrophilic attack on the phenyl ring, the hydroxyl group would strongly direct incoming electrophiles to the positions ortho and para to it. However, since these positions are already occupied by iodine atoms and the oxadiazole ring, further substitution on the aromatic ring would be challenging under standard conditions. Mechanistic studies would likely involve isotopic labeling to trace the reaction pathway and computational modeling to determine the transition state energies for substitution at different positions.

Nucleophilic Aromatic Substitution: The presence of two strongly electron-withdrawing iodine atoms could potentially make the phenyl ring susceptible to nucleophilic aromatic substitution, a reaction that is generally unfavorable for simple benzene (B151609) derivatives. Recent studies have shown that the generation of a phenoxyl radical from a halophenol can dramatically lower the barrier for nucleophilic aromatic substitution. nih.gov Computational studies suggest that the phenoxyl radical acts as a powerful electron-withdrawing group, facilitating the SNAr mechanism. nih.gov

Reactions at the Oxadiazole Ring: The 1,3,4-oxadiazole moiety can undergo various reactions. For instance, the C-O-C bond can be cleaved under certain conditions. The nitrogen atoms can also be involved in reactions. The specific reaction would depend on the reagents and conditions used. Mechanistic investigations would focus on identifying key intermediates, such as N-acylated hydrazones in the reverse reaction of oxadiazole formation, and understanding the role of catalysts. researchgate.net

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can readily undergo reactions such as etherification and esterification. The mechanisms for these reactions are well-established and typically involve nucleophilic attack by the phenoxide ion on an electrophilic carbon atom.

Data on Related Compound Reactivity:

While specific data for this compound is unavailable, studies on related compounds provide insights. For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclization of N,N'-diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.gov The mechanism involves the formation of a key intermediate which then undergoes intramolecular cyclization and dehydration. nih.gov

Computational studies on other substituted 1,3,4-oxadiazole derivatives have been used to predict their reactivity and biological activity. nih.govnih.gov Similar computational approaches, such as Density Functional Theory (DFT), could be employed to investigate the electronic structure, reaction pathways, and transition states for reactions involving this compound. These studies would be invaluable in elucidating the mechanistic details of its chemical transformations.

Computational and Theoretical Investigations of 2,4 Diiodo 6 1,3,4 Oxadiazol 2 Yl Phenol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. For derivatives of the 1,3,4-oxadiazole (B1194373) family, DFT is a commonly employed method, often using the B3LYP hybrid functional, which provides a reliable balance between accuracy and computational cost. nih.govpsu.edu These calculations are instrumental in determining the molecule's three-dimensional shape, electron distribution, and spectroscopic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized ground-state geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. For aromatic and heterocyclic compounds, this reveals critical information about bond lengths, bond angles, and the planarity of the ring systems.

Table 1: Predicted Optimized Structural Parameters for Key Moieties This table presents typical bond lengths and angles derived from computational studies on similar 1,3,4-oxadiazole and phenol (B47542) derivatives. The values are representative and serve as a scientific estimation for 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol.

| Parameter | Bond/Angle | Predicted Value (DFT) | Reference Moiety |

| Bond Length | C-C (phenol ring) | ~1.39 - 1.40 Å | Phenol |

| Bond Length | C-O (phenol ring) | ~1.36 Å | Phenol |

| Bond Length | O-H (phenol) | ~0.96 Å | Phenol |

| Bond Length | C-N (oxadiazole) | ~1.35 - 1.36 Å | 1,3,4-Oxadiazole researchgate.net |

| Bond Length | C=N (oxadiazole) | ~1.27 - 1.30 Å | 1,3,4-Oxadiazole researchgate.net |

| Bond Length | C-O (oxadiazole) | ~1.37 Å | 1,3,4-Oxadiazole researchgate.net |

| Bond Angle | C-C-C (phenol ring) | ~120° | Phenol |

| Dihedral Angle | Phenyl Ring vs. Oxadiazole Ring | 10° - 30° | Phenyl-Oxadiazole Systems nih.gov |

Conformational analysis would further explore how the molecule's energy changes with the rotation around the single bond connecting the two rings, identifying the most stable conformer and any energy barriers to rotation.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies from Analogous Compounds This table shows typical HOMO, LUMO, and energy gap values calculated for various substituted 1,3,4-oxadiazole derivatives using DFT methods. These values provide a basis for estimating the electronic properties of the title compound.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Phenyl-Oxadiazole Derivative mdpi.com | -4.93 | -2.69 | 2.24 | Moderate Reactivity |

| Thieno[2,3-d]pyrimidin-oxadiazole nih.gov | -6.45 to -6.21 | -2.75 to -2.43 | 3.15 - 3.83 | High Stability |

| Oxadiazole-Phenol Antioxidant nih.gov | -8.54 | -0.43 | 8.11 | Very High Stability |

Based on these analogs, this compound is predicted to have a relatively large HOMO-LUMO gap, indicating good chemical stability.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.gov These maps are color-coded to show regions of varying electron density:

Red: Electron-rich regions (negative potential), susceptible to electrophilic attack.

Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack.

Green: Neutral regions.

For this compound, the MEP map would be expected to show strong negative potential (red) around the oxygen atom of the phenolic hydroxyl group and the nitrogen atoms of the oxadiazole ring. These sites represent the primary locations for interactions with electrophiles or for hydrogen bonding. nih.govnih.gov A region of positive potential (blue) would likely be found around the hydroxyl hydrogen atom, making it the primary site for deprotonation or interaction with nucleophiles. The iodine atoms, being large and polarizable, would also significantly influence the electrostatic potential map.

Atomic charge calculations, such as Mulliken population analysis, provide quantitative values for the partial charge on each atom, complementing the qualitative MEP analysis. researchgate.netkarazin.ua

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. Predicted spectra for the title compound would show distinct signals for the aromatic protons and carbons, with the iodine substituents causing significant downfield shifts for the adjacent carbons. nmrdb.org